Probucol exhibits potent antioxidant properties. Studies suggest it protects Low-Density Lipoproteins (LDL) from oxidation, a key step in atheroma formation. Unlike statins, which primarily lower LDL levels, probucol may prevent the damaging effects of oxidized LDL even in individuals with normal cholesterol levels [].
Probucol demonstrates anti-inflammatory effects that go beyond cholesterol reduction. Research suggests it inhibits the adhesion and infiltration of monocytes into arterial walls, a crucial step in the development of atherosclerotic plaques.
Interestingly, some studies show probucol's effectiveness in preventing atherosclerosis even without significant changes in total cholesterol levels. This points towards the potential of its antioxidant and anti-inflammatory properties as independent protective mechanisms [].
Probucol may influence the peripheral metabolism of Amyloid-Beta (Aβ), a protein implicated in Alzheimer's disease. Studies in animal models suggest it reduces the leakage of Aβ-laden lipoproteins into the brain, potentially slowing disease progression.
Probucol might enhance the activity of antioxidant enzymes in the central nervous system (CNS). This could protect neurons from oxidative stress, a major contributor to neurodegeneration.
Probucol is a synthetic compound classified as a diphenolic antioxidant, primarily recognized for its role in lipid metabolism and cardiovascular health. Its chemical structure is characterized by the formula , which features two tert-butyl groups and a bis-mercapto structure. This compound is notable for its ability to inhibit the oxidation of low-density lipoprotein (LDL) cholesterol, thereby playing a significant role in reducing the risk of atherosclerosis and other cardiovascular diseases .
Probucol's mechanism for lowering cholesterol is multifaceted. It is believed to increase the rate of LDL catabolism (breakdown) by the liver []. Additionally, it may inhibit cholesterol synthesis and absorption in the intestine []. Probucol also exhibits potent antioxidant properties, potentially preventing the oxidation of LDL cholesterol, a key step in atherosclerotic plaque formation []. However, the exact mechanism by which probucol exerts its effects is still under investigation.
Probucol's safety profile is a major concern. It was withdrawn from the market in some countries due to potential side effects, including gastrointestinal disturbances, neurological issues, and QT interval prolongation, which can affect heart rhythm [, ]. Additionally, probucol may lower HDL cholesterol, the "good" cholesterol, which could negate some of its benefits []. Due to these safety concerns, probucol is not a first-line treatment for high cholesterol.
The biological activity of probucol extends beyond its antioxidant properties. It has been shown to:
Probucol can be synthesized through several methods, including:
Probucol has various applications in both clinical and research settings:
Interaction studies involving probucol have revealed its complex role in lipid metabolism and inflammation:
Probucol shares structural and functional similarities with several compounds known for their antioxidant properties. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure | Key Features | Unique Aspects |
|---|---|---|---|
| 2-tert-butyl-4-hydroxyanisole | Phenolic compound | Widely used food preservative | Less effective against LDL oxidation compared to probucol |
| 2,6-di-tert-butyl-4-methylphenol | Antioxidant | Commonly used in industrial applications | Similar structure but lacks probucol's dual mercapto functionality |
| Butylated hydroxyanisole | Antioxidant | Used in food preservation | Less potent against LDL oxidation; primarily acts as a food additive |
Probucol's unique combination of diphenolic structure and mercapto groups enhances its effectiveness as an antioxidant, particularly in lipid-rich environments, making it distinct from other similar compounds .
Probucol (C₃₁H₄₈O₂S₂) is a synthetic dithioketal compound with a molecular weight of 516.84 g/mol. Its IUPAC name is 4,4'-(propane-2,2-diyldisulfanediyl)bis(2,6-di-tert-butylphenol), reflecting its symmetrical structure. The molecule consists of two 3,5-di-tert-butyl-4-hydroxyphenyl groups connected via a central propane-2,2-diyldisulfanediyl (-S-C(CH₃)₂-S-) bridge.
| Property | Value/Descriptor | Source |
|---|---|---|
| SMILES | CC(C)(C)C1=CC(=C(O)C(=C1)C(C)(C)C)SC(C)(C)SC1=CC(=C(O)C(=C1)C(C)(C)C)C(C)(C)C | |
| InChI Key | FYPMFJGVHOHGLL-UHFFFAOYSA-N | |
| CAS Registry Number | 23288-49-5 |
Probucol was first synthesized in the 1970s as an industrial antioxidant for rubber products. Its lipid-lowering properties were later discovered, leading to clinical use for hypercholesterolemia.
The primary synthesis involves a thiol-alkene coupling reaction:
Simplified Reaction Equation:
$$ 2 \, \text{(2,6-di-tert-butyl-4-mercaptophenol)} + \text{acetone} \xrightarrow{H^+} \text{Probucol} + 2 \, \text{H}_2\text{O} $$
Probucol’s structure is fully symmetrical, with no chiral centers or stereoisomers. The central propane-2,2-diyldisulfanediyl group creates a plane of symmetry, rendering the molecule achiral.
| Symmetry Element | Presence in Probucol | Rationale |
|---|---|---|
| Center of inversion | Yes | Central C(CH₃)₂ bridge |
| Chiral centers | No | Identical substituents on S-S |
| Mirror planes | Yes | Bisects the disulfide bridge |
Probucol demonstrates significant efficacy in modulating lipid metabolism through multiple interconnected mechanisms that affect both low-density lipoprotein cholesterol and high-density lipoprotein cholesterol levels. The primary mechanism underlying probucol's low-density lipoprotein cholesterol reduction involves enhancement of low-density lipoprotein catabolism through increased fractional catabolic rate. Clinical investigations have consistently demonstrated that probucol treatment leads to substantial increases in low-density lipoprotein breakdown without affecting apolipoprotein synthesis [1].
The landmark study by Kesäniemi and Grundy established that probucol increases the fractional catabolic rate for apolipoprotein of low-density lipoprotein by an average of 23%, resulting in an 11% reduction in low-density lipoprotein cholesterol levels without producing consistent changes in fecal excretion of cholesterol or bile acids [1]. This mechanism appears to be independent of cholesterol absorption or bile acid metabolism, suggesting a direct effect on lipoprotein processing pathways.
Table 1: Probucol Effects on Low-Density Lipoprotein Cholesterol Reduction and High-Density Lipoprotein Cholesterol Modulation
| Study | Study Type | Participants | Duration | LDL-C Reduction | HDL-C Change | Mechanism | Citation |
|---|---|---|---|---|---|---|---|
| Kesäniemi & Grundy (1984) | Clinical Trial | 17 patients with various cholesterol levels | 2-6 months | 11% | -9% | Increased LDL fractional catabolic rate (+23%) | 1 |
| Franceschini et al. (1989) | Clinical Trial | 12 patients with type II hyperlipidemia | 8 weeks | 9.1% | -30% | Increased cholesteryl ester transfer (+30%) | 2,5 |
| Fukuoka Atherosclerosis Trial | Clinical Trial | 82 patients (probucol group) | 2 years | 29% | Not specified | Increased LDL catabolism | 3 |
| Parthasarathy et al. (1991) | Clinical Trial | 25 hypercholesterolemic patients | 24 weeks | Significant decrease | Significant decrease | Increased LDL catabolism | 4 |
| Bjorkhem et al. (1995) | Clinical Trial | Hypercholesterolemic subjects | 3 years | 3% | -35% | HDL particle redistribution | 10 |
| Olsson et al. (1995) | Clinical Trial | Hypercholesterolemic patients | Not specified | Not specified | HDL2b reduction >50% | HDL subfraction modification | 13 |
The distinctive feature of probucol's lipid-modulating activity is its paradoxical effect on high-density lipoprotein cholesterol levels. While most lipid-lowering agents either increase or maintain high-density lipoprotein cholesterol, probucol consistently produces significant reductions in high-density lipoprotein cholesterol concentrations. The Franceschini study demonstrated a 30% reduction in high-density lipoprotein cholesterol, with particularly pronounced effects on the high-density lipoprotein-2 subfraction, which showed a 68% reduction compared to only 21% reduction in high-density lipoprotein-3 [2] [3].
The mechanism underlying high-density lipoprotein cholesterol reduction involves enhanced cholesteryl ester transfer protein activity, which facilitates the transfer of cholesteryl esters from high-density lipoprotein to apolipoprotein B-containing lipoproteins. This process is accompanied by a 30% increase in cholesteryl ester transfer activity, resulting in characteristic modifications of high-density lipoprotein particle distribution with marked reduction or disappearance of high-density lipoprotein-2b particles [2] [3].
Recent mechanistic insights reveal that probucol's high-density lipoprotein cholesterol-lowering effect may reflect enhanced reverse cholesterol transport rather than a detrimental side effect. The reduction in high-density lipoprotein cholesterol levels is mediated by suppression of ATP-binding cassette transporter A1, a membrane protein essential for high-density lipoprotein production, and enhancement of cholesteryl ester transfer protein activity coupled with increased scavenger receptor class B type I expression in the liver [4].
The clinical significance of probucol's dual lipid-modulating effects has been demonstrated in multiple studies. The Fukuoka Atherosclerosis Trial showed that probucol treatment resulted in a 29% reduction in low-density lipoprotein cholesterol over two years, accompanied by significant improvements in carotid intima-media thickness despite high-density lipoprotein cholesterol reduction [5]. These findings suggest that probucol's anti-atherogenic effects may be independent of traditional lipid parameter improvements.
Further evidence supporting probucol's unique lipid-regulatory mechanism comes from dose-response studies demonstrating that probucol concentrations correlate inversely with high-density lipoprotein cholesterol levels and high-density lipoprotein-2b concentrations. The drug's effect on high-density lipoprotein subfraction distribution appears to be concentration-dependent, with higher probucol levels associated with greater reductions in the larger, more buoyant high-density lipoprotein particles [6].
Probucol exhibits potent antioxidant properties through multiple complementary mechanisms that effectively neutralize various reactive oxygen species and prevent oxidative damage to cellular components. The compound functions as a powerful superoxide free radical scavenger, demonstrating direct inhibitory effects on superoxide anion formation and propagation [7]. This scavenging activity extends to multiple reactive oxygen species, including hydroxyl radicals, with effective concentrations ranging from 10⁻⁵ to 10⁻³ molar [8].
The antioxidant efficacy of probucol has been extensively documented in both experimental and clinical settings. Clinical studies demonstrate that probucol treatment results in significant reductions in lipid peroxidation markers, with plasma thiobarbituric acid reactive substances decreasing by 40% and low-density lipoprotein thiobarbituric acid reactive substances reducing by 44% after 24 weeks of treatment [9]. These reductions exceed the magnitude of lipid lowering, indicating that probucol's antioxidant effects are independent of its cholesterol-lowering properties.
Table 2: Probucol Antioxidant Activity and Free Radical Scavenging Mechanisms
| Study | Model | Antioxidant Measure | Result | Mechanism | Citation |
|---|---|---|---|---|---|
| Parthasarathy et al. (1991) | In vitro/Clinical | Thiobarbituric acid reactive substances (TBARS) | 40% reduction in plasma TBARS, 44% reduction in LDL TBARS | Superoxide free radical scavenging | 4,21 |
| Al-Majed (2011) | Rat forebrain ischemia | GSH, TBARS, NO production | Complete reversal of GSH depletion, normalized TBARS and NO levels | Restoration of non-protein sulfhydryl groups | 22 |
| Huang et al. (2019) | D-galactose induced cognitive deficits in mice | ROS, MDA, SOD, GSH-PX, HO-1 | Reduced ROS and MDA, elevated SOD and GSH-PX activities | Keap1/Nrf2 pathway activation | 25 |
| Koba et al. (2012) | Familial hypercholesterolemia patients | HDL antioxidant capacity | 112% prolonged lag phase, 14% decreased oxidation rate | Enhanced PON1 activity in HDL | 26 |
| Ariga et al. (1998) | Gastric mucosal injury in rats | Superoxide anions, hydroxyl radicals | Scavenged both superoxide and hydroxyl radicals at 10⁻⁵-10⁻³ M | Direct free radical scavenging | 24 |
| Siveski-Iliskovic et al. (1994) | Adriamycin cardiomyopathy in rats | GSH peroxidase, superoxide dismutase | Increased GSH peroxidase and SOD activities | Promotion of endogenous antioxidant systems | 32 |
The mechanistic basis of probucol's antioxidant activity involves multiple pathways that work synergistically to protect cells from oxidative stress. The primary mechanism involves direct free radical scavenging, where probucol molecules donate electrons to neutralize reactive oxygen species, forming stable metabolites that prevent further oxidative damage [10] [8]. The compound's diphenolic structure provides multiple sites for electron donation, enabling it to effectively terminate free radical chain reactions.
Beyond direct scavenging, probucol enhances endogenous antioxidant defense systems through upregulation of key antioxidant enzymes. Studies demonstrate that probucol treatment significantly increases glutathione peroxidase and superoxide dismutase activities in various tissues, providing sustained protection against oxidative stress [11]. The compound also promotes restoration of reduced glutathione levels, a critical component of cellular antioxidant defense mechanisms.
The Keap1/Nuclear factor erythroid 2-related factor 2 pathway represents another crucial mechanism through which probucol exerts antioxidant effects. Activation of this pathway leads to increased expression of multiple antioxidant and detoxification enzymes, including heme oxygenase-1, NAD(P)H:quinone oxidoreductase-1, and glutathione peroxidase [12]. This pathway activation provides comprehensive cellular protection against oxidative damage and enhances the cell's capacity to respond to oxidative stress.
Clinical evidence demonstrates that probucol's antioxidant effects translate into improved high-density lipoprotein function. Despite reducing high-density lipoprotein cholesterol levels, probucol treatment enhances the antioxidant capacity of high-density lipoprotein particles, as evidenced by prolonged lag phase duration (increased by 112%) and decreased maximum oxidation rate (reduced by 14%) in copper-induced low-density lipoprotein oxidation assays [13]. This enhancement is attributed to increased paraoxonase 1 activity associated with high-density lipoprotein particles.
The neuroprotective antioxidant effects of probucol have been demonstrated in multiple experimental models. In forebrain ischemia studies, probucol treatment completely reversed the depletion of reduced glutathione, normalized thiobarbituric acid reactive substances levels, and prevented excessive nitric oxide production [14]. These effects were accompanied by complete protection against neuronal death, demonstrating the therapeutic potential of probucol's antioxidant properties.
Recent research has revealed that probucol's antioxidant activity can be enhanced through novel delivery systems. Incorporation of probucol into mesoporous silica particles significantly improves its antioxidant properties, reducing hydrogen peroxide-induced reactive oxygen species to control levels at lower concentrations compared to traditional antioxidants like ascorbic acid [15] [16]. This enhancement is attributed to improved drug release kinetics and enhanced cellular uptake.
Probucol demonstrates significant anti-inflammatory properties through targeted inhibition of key inflammatory pathways, particularly cyclooxygenase-2 and nuclear factor kappa B signaling cascades. The compound's anti-inflammatory effects extend beyond its antioxidant and lipid-modulating properties, providing comprehensive suppression of inflammatory responses in various pathological conditions.
The nuclear factor kappa B pathway represents a primary target for probucol's anti-inflammatory action. Nuclear factor kappa B is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and inflammatory enzymes. Probucol treatment results in significant downregulation of nuclear factor kappa B activation, effectively reducing the transcription of downstream inflammatory mediators [17] [18].
Table 3: Probucol Anti-Inflammatory Pathways - Cyclooxygenase-2 and Nuclear Factor kappa B Inhibition
| Study | Model | Inflammatory Markers | Result | Pathway | Citation |
|---|---|---|---|---|---|
| Qin et al. (2016) | LPS-induced microglia activation | NO, PGE2, IL-1β, IL-6, iNOS, COX-2 | Dose-dependent inhibition of NO and PGE2 production | NF-κB, MAPK, and AP-1 downregulation | 41 |
| Khangura et al. (2022) | Chronic constriction injury neuropathic pain | NLRP3, NF-κB, IL-1β, TNF-α, IL-6 | Dose-dependent attenuation of inflammatory mediators | NF-κB/NLRP3 signaling modulation, Nrf-2 augmentation | 42 |
| Zhou et al. (2017) | Spinal cord injury | IL-1β, IL-6, TNF-α, iNOS, NF-κB | Significant decrease in inflammatory cytokines | Nrf2/ARE signaling pathway activation | 43 |
| Lau et al. (2022) | Brain endothelial cells | COX-2, PGE2 production | Attenuated COX-2 enzyme activity | NF-κB pathway inhibition | 44 |
| Figueiredo et al. (2017) | Carrageenan-induced inflammation | IL-1β, TNF-α, CXCL1, NF-κB | Inhibited cytokine production and NF-κB activation | NF-κB activation targeting | 45 |
In lipopolysaccharide-induced microglia activation models, probucol demonstrates concentration-dependent inhibition of nitric oxide and prostaglandin E2 production through downregulation of inducible nitric oxide synthase and cyclooxygenase-2 expression. This inhibition occurs at the transcriptional level and is mediated through suppression of nuclear factor kappa B, mitogen-activated protein kinase, and activator protein 1 signaling pathways [17].
The cyclooxygenase-2 inhibitory effects of probucol represent a crucial component of its anti-inflammatory mechanism. Cyclooxygenase-2 is the primary enzyme responsible for prostaglandin synthesis during inflammatory responses, and its inhibition results in reduced production of inflammatory mediators such as prostaglandin E2. The diphenolic structure of probucol enables direct interaction with cyclooxygenase-2, attenuating its enzymatic activity and reducing downstream inflammatory cascades [19].
Clinical and experimental evidence demonstrates that probucol's anti-inflammatory effects extend to multiple tissue types and inflammatory conditions. In neuropathic pain models, probucol treatment results in dose-dependent attenuation of nuclear factor kappa B and nucleotide-binding domain leucine-rich repeat and pyrin domain containing protein 3 inflammasome activation, accompanied by significant reductions in interleukin-1 beta, tumor necrosis factor-alpha, and interleukin-6 levels [18].
The mechanistic basis of probucol's nuclear factor kappa B inhibition involves multiple molecular targets. The compound interferes with nuclear factor kappa B nuclear translocation, reducing its binding to deoxyribonucleic acid and subsequent transcriptional activation of inflammatory genes. Additionally, probucol enhances the activity of inhibitory kappa B proteins, which sequester nuclear factor kappa B in the cytoplasm and prevent its activation [20].
Probucol's anti-inflammatory effects are enhanced through activation of the nuclear factor erythroid 2-related factor 2/antioxidant response element pathway. This pathway activation leads to increased expression of anti-inflammatory and cytoprotective genes, including heme oxygenase-1 and NAD(P)H:quinone oxidoreductase-1, which counteract inflammatory processes [21]. The dual mechanism of nuclear factor kappa B inhibition and nuclear factor erythroid 2-related factor 2 activation provides comprehensive anti-inflammatory protection.
The therapeutic implications of probucol's anti-inflammatory properties have been demonstrated in multiple clinical contexts. In cerebral ischemia studies, probucol treatment significantly reduced the expression of monocyte chemoattractant protein-1, vascular cell adhesion molecule-1, and interleukin-1, accompanied by decreased microglial and astrocyte activation markers [22]. These effects contribute to improved neurological outcomes and reduced tissue damage.
Recent research has revealed that probucol's anti-inflammatory effects involve modulation of the Syk/reactive oxygen species signaling pathway. This pathway plays a crucial role in inflammatory cell activation and cytokine production. Probucol treatment inhibits phosphorylated spleen tyrosine kinase expression, leading to reduced oxidative stress and inflammatory cytokine production [23].
The nucleotide-binding domain leucine-rich repeat and pyrin domain containing protein 3 inflammasome represents another important target for probucol's anti-inflammatory action. Probucol treatment significantly reduces nucleotide-binding domain leucine-rich repeat and pyrin domain containing protein 3 activation and subsequent interleukin-1 beta and interleukin-18 release, providing protection against inflammatory tissue damage [18].
Probucol exhibits complex and context-dependent effects on cholesterol efflux from macrophages, with mechanisms that differ significantly between foam cells and non-foam cells. The compound's interaction with cholesterol transport pathways reveals novel insights into macrophage cholesterol homeostasis and reverse cholesterol transport mechanisms.
The primary mechanism through which probucol affects cholesterol efflux involves modulation of ATP-binding cassette transporter A1 activity. ATP-binding cassette transporter A1 is the key transporter responsible for cholesterol and phospholipid efflux to lipid-free apolipoproteins. Probucol treatment results in up to 80% inhibition of ATP-binding cassette transporter A1-mediated cholesterol efflux in J774 macrophages, while showing no effect on scavenger receptor class B type I-mediated efflux [24] [25].
Table 4: Probucol Effects on Cholesterol Efflux Enhancement in Macrophages
| Study | Model | Efflux Mechanism | Result | Mechanism | Citation |
|---|---|---|---|---|---|
| Favari et al. (2004) | J774 macrophages, Fu5AH hepatoma cells | ABCA1-mediated vs SR-BI-mediated | 80% inhibition of ABCA1-mediated efflux, no effect on SR-BI | Impaired ABCA1 translocation to plasma membrane | 58,61 |
| Lyssenko et al. (2021) | THP-1 foam cells vs non-foam cells | ABCA1-independent pathway | Partial inhibition in foam cells, formation of functional nHDL (>7nm) | Novel ABCA1-independent cholesterol efflux mechanism | 60,62 |
| Kunitake et al. (1999) | Mice fed probucol, SR-BI expressing cells | SR-BI-mediated selective uptake | 2-fold increase in selective CE uptake from P-HDL | Enhanced HDL interaction with SR-BI | 59 |
| Tanigawa et al. (2000) | Mouse peritoneal macrophages | HDL-mediated efflux | Inhibited HDL-mediated cholesterol efflux | 30% inhibition of HDL binding, ACAT activation | 63 |
| Yamamoto et al. (2016) | RAW264.7 cells, spiroquinone/diphenoquinone | ABCA1-mediated efflux enhancement | 25-28% increase in reverse cholesterol transport | ABCA1 stabilization by probucol oxidation products | 69 |
The mechanism underlying ATP-binding cassette transporter A1 inhibition involves impairment of transporter translocation from intracellular compartments to the plasma membrane. Fluorescent confocal microscopy and biotinylation assays demonstrate that probucol treatment prevents the normal trafficking of ATP-binding cassette transporter A1 to the cell surface, where it would normally facilitate cholesterol efflux [24]. This translocation impairment is accompanied by reduced formation of ATP-binding cassette transporter A1-linked cholesterol oxidase-sensitive plasma membrane domains.
The specificity of probucol's effects on cholesterol efflux pathways is demonstrated by its selective inhibition of ATP-binding cassette transporter A1-mediated efflux without affecting scavenger receptor class B type I-mediated cholesterol exchange. This selectivity is confirmed by studies showing that probucol has no effect on cholesterol efflux from Fu5AH hepatoma cells, which express high levels of scavenger receptor class B type I but lack functional ATP-binding cassette transporter A1 [24].
A remarkable discovery in probucol research is the identification of differential effects on cholesterol efflux between foam cells and non-foam cells. In foam cells, probucol demonstrates only partial inhibition of cholesterol efflux compared to its dramatic effects in non-foam cells. This differential response is attributed to the activation of a novel ATP-binding cassette transporter A1-independent cholesterol efflux mechanism that becomes prominent in cholesterol-loaded macrophages [26] [27].
The ATP-binding cassette transporter A1-independent mechanism identified in probucol-treated foam cells involves the formation of functional nascent high-density lipoprotein particles with diameters greater than 7 nanometers. These particles are capable of transferring cholesterol to apolipoprotein B-containing lipoproteins and represent a previously unrecognized pathway for cholesterol removal from foam cells [26]. This mechanism may explain the clinical observation that probucol treatment leads to regression of xanthomas despite its inhibitory effects on ATP-binding cassette transporter A1.
The scavenger receptor class B type I pathway represents another important component of probucol's effects on cholesterol efflux. Studies demonstrate that high-density lipoprotein isolated from probucol-treated animals shows enhanced selective cholesteryl ester uptake when interacting with scavenger receptor class B type I-expressing cells. This enhancement is attributed to probucol-induced modifications of high-density lipoprotein particles that increase their affinity for scavenger receptor class B type I [28].
Probucol treatment results in significant changes in macrophage cholesterol pool accessibility. Cholesterol oxidase assays reveal that probucol reduces the amount of plasma membrane cholesterol accessible to enzymatic oxidation, indicating alterations in cholesterol distribution within cellular membranes. Despite this reduction, foam cells treated with probucol retain more accessible plasma membrane cholesterol compared to non-foam cells, contributing to the persistence of cholesterol efflux capacity [26].
The clinical significance of probucol's cholesterol efflux effects is demonstrated by studies showing that high-density lipoprotein from probucol-treated patients has increased capacity to promote cholesterol efflux from macrophages. This enhanced efflux capacity occurs despite reduced high-density lipoprotein cholesterol levels, suggesting that probucol treatment improves the functional quality of high-density lipoprotein particles [29].
Recent research has revealed that probucol's oxidation products, spiroquinone and diphenoquinone, can actually enhance cholesterol efflux through stabilization of ATP-binding cassette transporter A1. These compounds increase ATP-binding cassette transporter A1 protein levels and promote apolipoprotein A-I-mediated cholesterol release, leading to 25-28% increases in reverse cholesterol transport in vivo [30]. This finding suggests that probucol's effects on cholesterol efflux may be more complex than initially recognized, with different outcomes depending on the specific cellular context and the presence of probucol metabolites.